molecular formula C20H25N5O2 B11144100 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11144100
M. Wt: 367.4 g/mol
InChI Key: IKEWKPRAWQQZRY-UHFFFAOYSA-N
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Description

This compound features a 4,6-dimethylpyrimidine core linked via an amino group to a propanamide chain, which is further connected to a 5-methoxyindole moiety through an ethyl spacer. The pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, while the 5-methoxyindole group may enhance solubility due to its polar methoxy substituent.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C20H25N5O2/c1-13-10-14(2)25-20(24-13)22-9-7-19(26)21-8-6-15-12-23-18-5-4-16(27-3)11-17(15)18/h4-5,10-12,23H,6-9H2,1-3H3,(H,21,26)(H,22,24,25)

InChI Key

IKEWKPRAWQQZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and indole intermediates. The pyrimidine intermediate, 4,6-dimethyl-2-pyrimidinamine, can be synthesized through the reaction of acetylacetone with guanidine . The indole intermediate, 5-methoxyindole, can be synthesized from 5-methoxytryptamine . These intermediates are then coupled under specific conditions to form the final compound.

Chemical Reactions Analysis

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleotide-binding sites, while the indole moiety can interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications to the indole, pyrimidine, or propanamide moieties. Key differences in physicochemical properties and inferred biological activities are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Indole Substituent Pyrimidine Substituents Molecular Weight logP Key Features
Target Compound 5-methoxy 4,6-dimethyl ~435 (estimated) ~3.5* Balanced solubility and binding potential
Y021-1937 () 5-chloro 4,6-dimethyl 474.99 4.7 Increased lipophilicity; higher logP
(E)-N-...dioxoisoindolinylpropanamide () None (1H-indol-3-yl) 4,6-dimethyl ~480 (estimated) ~4.1* Bulky dioxoisoindolinyl group; enhanced steric hindrance
2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-... () 5-fluoro 4,6-dimethyl ~460 (estimated) ~3.8* Fluorine’s electronegativity may improve target affinity
N-Benzyl-3-(4-chlorophenyl)-... () N/A Trimethoxyphenyl ~650 (estimated) ~5.2 Complex substituents; likely low solubility

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Indole :

  • The 5-methoxy group in the target compound likely improves aqueous solubility compared to the 5-chloro () and 5-fluoro () analogs. However, the chloro derivative’s higher logP (4.7) suggests greater membrane permeability, which may enhance bioavailability in lipophilic environments .
  • The absence of substituents on the indole ring () reduces polarity but may compromise target specificity.

Pyrimidine Modifications: All compounds retain the 4,6-dimethylpyrimidine core, which is critical for metabolic stability and π-stacking interactions.

Propanamide Chain Variations :

  • The dioxoisoindolinyl group in introduces steric bulk and additional hydrogen bond acceptors, which could alter binding kinetics. In contrast, the target compound’s simpler propanamide chain may favor conformational flexibility .

Research Findings and Implications

  • Lipophilicity vs. Solubility : Chloro and trimethoxyphenyl derivatives () prioritize lipophilicity, making them candidates for central nervous system targets. The target compound’s methoxy group strikes a balance for peripheral targets requiring moderate solubility .
  • Synthetic Accessibility : highlights acetamide derivatives as versatile intermediates, suggesting that the target compound’s synthesis could be optimized for scalability .
  • Fluorinated analogs () may offer enhanced binding due to fluorine’s electronegativity .

Biological Activity

The compound 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring, an indole moiety, and a propanamide group. This unique arrangement suggests potential interactions with biological targets that could lead to therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and indole structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and other biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that similar compounds showed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 27.6 µM to 45.69 µM, indicating effective cytotoxicity against these cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It is suggested that the compound may affect pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

StudyBiological Activity AssessedFindings
Guo et al. (2024)Cytotoxicity on MDA-MB-231IC50 = 27.6 µM; significant inhibition observed
Elmongy et al. (2022)Inhibitory effects on lung cancerEffective against A549 cells with IC50 values < 50 µM
Yong et al. (2018)Antitumor activityCompounds showed selective cytotoxicity with varying IC50 values

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